Cas no 178170-37-1 (1-(E)-(5-nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione)

1-(E)-(5-Nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione is a nitrofuran-derived heterocyclic compound with potential applications in medicinal chemistry and antimicrobial research. Its structure combines a 5-nitrofuran moiety with an imidazolidine-2,4-dione core, conferring reactivity and possible biological activity. The presence of the nitro group enhances electrophilic properties, making it a candidate for further derivatization or as an intermediate in synthesis. This compound may exhibit broad-spectrum antimicrobial effects, particularly against resistant strains, due to the nitrofuran scaffold's known mechanism of action. Its stability and synthetic versatility make it valuable for exploratory studies in drug development. Further research is required to fully characterize its pharmacological profile and potential therapeutic applications.
1-(E)-(5-nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione structure
178170-37-1 structure
Product Name:1-(E)-(5-nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione
CAS No:178170-37-1
MF:C8H6N4O5
MW:238.157041072845
CID:3060879
PubChem ID:6604200
Update Time:2025-08-04

1-(E)-(5-nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(((5-Nitrofuran-2-yl)methylene)amino)imidazolidine-2,4-dione
    • 1-(E)-(5-nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione
    • NITROFURANTOIN MACROCRYSTALLINE
    • Nitrofurantion Macrocrystals
    • NSC44150
    • 1-[[(5-Nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione
    • NSC 44150
    • Nitrofurantoine (INN-French)
    • SCHEMBL29470
    • 178170-37-1
    • SR-05000001681
    • BIDD:GT0181
    • Prestwick2_000168
    • Parfuran
    • Orafuran
    • Benkfuran
    • N-(5-Nitro-2-furfurylidene)-1-aminohydantoin
    • Tox21_300602
    • Furadonin
    • Nitrofurantoinum
    • NITROFURANTION
    • DB00698
    • 1516934-90-9
    • IDI1_000224
    • NCGC00091505-10
    • HY-A0090R
    • fua-med
    • Nitrofurantoin, 97%
    • HMS500L06
    • NCGC00091505-07
    • SCHEMBL29472
    • Nitrofuradantin
    • Macrofurin
    • NSC-44150
    • Nitrofurantoin Macrocrystals
    • N-(5-Nitrofurfurylidene)-1-aminohydantoin
    • 1-((5-Nitrofurfurylidene)amino)hydantoin
    • Nitrofurantoine
    • J01XE01
    • SMR000058271
    • Nitro Macro
    • HY-A0090
    • NITROFURANTOINUM ANHYDROUS [WHO-IP LATIN]
    • SR-05000001681-1
    • NITROFURANTOIN [EP MONOGRAPH]
    • furophen
    • A835659
    • Urofuran
    • Nitrofurantoin, Pharmaceutical Secondary Standard; Certified Reference Material
    • Furabid
    • NITROFURANTOIN (IARC)
    • cid_4509
    • HSDB 3135
    • Tox21_201924
    • AB00052052_03
    • ND-7248
    • Gerofuran
    • NITROFURANTOIN (USP MONOGRAPH)
    • NCGC00091505-04
    • 1-[(E)-(5-nitro-2-furyl)methyleneamino]imidazolidine-2,4-dione
    • SPECTRUM1500433
    • 927AH8112L
    • Hydantoin, 1-[(5-nitrofurfurylidene)amino]- (7CI,8CI)
    • NSC-2107
    • 1-((5-nitro-2-furanyl)methylene)amino-2,4-imidazolidenedione
    • Furadoin
    • NITROFURANTOIN [INN]
    • HMS1568B17
    • Nifurantin
    • Furadantin Retard
    • NSC 2107
    • Furantoin
    • NITROFURANTOIN [USP-RS]
    • CCG-40108
    • SBI-0051457.P003
    • Furadontin
    • Urolisa
    • Dantafur
    • Urizept
    • MFCD00003224
    • Furophen T-Caps
    • UNII-927AH8112L
    • CHEBI:71415
    • 1-{[(5-nitrofuran-2-yl)methylidene]amino}imidazolidine-2,4-dione
    • NCGC00091505-09
    • Ro-Antoin
    • BSPBio_002073
    • NCGC00091505-05
    • NITROFURANTOIN [MI]
    • HMS2091H16
    • 2,4-Imidazolidenedione, 1-(((5-nitro-2-furanyl)methylene)amino)-
    • Nifuretten
    • EN300-18241497
    • HMS1920P21
    • Urolong
    • NCGC00091505-03
    • 1-{[(5-nitro-2-furyl)methylene]amino}imidazolidine-2,4-dione
    • Furodantin
    • NSC2107
    • SR-05000001681-2
    • Furaloid
    • NITROFURANTOIN [IARC]
    • NCGC00091505-01
    • Nitrofurantoin macrocrystal
    • Ituran
    • Furadantin
    • 4-hydroxy-1-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-1,5-dihydro-2H-imidazol-2-one
    • Furedan
    • 5-Nitrofurantoindorn
    • SCHEMBL26698906
    • Macrobid (TN)
    • Nitrofurantoin, crystalline
    • BRD-K76927775-001-11-8
    • MACROBID COMPONENT NITROFURANTOIN, MACROCRYSTALLINE
    • Trantoin
    • Furadoninum
    • NITROFURANTOIN [GREEN BOOK]
    • 200-646-5
    • Uro-Tablinen
    • Novofuran
    • AKOS001678301
    • (E)-1-(((5-Nitrofuran-2-yl)methylene)amino)imidazolidine-2,4-dione
    • Fua Med
    • NITROFURANTOIN [USP MONOGRAPH]
    • Nitrofurantoin Macro
    • D00439
    • NITROFURANTOIN [MART.]
    • 2,4-Imidazolidinedione, 1-[[(5-nitro-2-furanyl)methylene]amino]-
    • Furalan
    • Cyantin
    • BRD-K76927775-001-05-0
    • CHEMBL572
    • s4536
    • C07268
    • Nitrofurantoin (USP:INN:BAN:JAN)
    • NCGC00091505-06
    • NSC-757243
    • BPBio1_000039
    • 2,4-Imidazolidinedione, 1-(((5-nitro-2-furanyl)methylene)amino)-
    • nitrofurantoin
    • Nitrofurantoina [DCIT]
    • BSPBio_000035
    • Nitrofurantoin (JAN/USP/INN)
    • NCGC00091505-08
    • Cistofuran
    • Fur-ren
    • NITROFURANTOIN COMPONENT OF MACROBID
    • MACROBID COMPONENT NITROFURANTOIN
    • Furadonine
    • NCI-C55196
    • SR-05000001681-4
    • BDBM57045
    • Usaf ea-2
    • Macrofuran
    • NITROFURANTOIN MACROCRYSTALLINE [VANDF]
    • Nitrofurantoina
    • Furadoine
    • Chemiofuran
    • NITROFURANTOIN [WHO-DD]
    • Berkfurin
    • NCGC00259473-01
    • Nitrofur-C
    • N-(5-Nitro-2-furfurylideno)-1-aminohydantoina [Polish]
    • NITROFURANTOIN [JAN]
    • N-(5-Nitro-2-furfurylidine)-1-aminohydantoin; N-(5-Nitrofurfurylidene)-1aminohydantoin
    • Hydantoin, 1-((5-nitrofurfurylidene)amino)-
    • NITROFURANTOIN [HSDB]
    • 1-([(5-Nitro-2-furyl)methylidene]amino)-2,4-imidazolidinedione #
    • Macrobid
    • Macrodantina
    • Prestwick_358
    • Alfuran
    • 1-(((5-nitro-2-furyl)methylene)amino)imidazolidine-2,4-dione
    • Furina
    • Urofurin
    • MLS000028500
    • Furophen T
    • Siraliden
    • Furadantine-MC
    • Nitrofurantoinum [INN-Latin]
    • NITROFURANTOIN (MART.)
    • NITROFURANTOIN [ORANGE BOOK]
    • NITROFURANTOIN ANHYDROUS [WHO-IP]
    • Nitrofurantoin, VETRANAL(TM), analytical standard
    • 1-(5-Nitro-2-furfurylidenamino)hydantoin
    • urodil
    • Prestwick3_000168
    • STK009471
    • Pharmakon1600-01500433
    • AB00513815
    • HMS2095B17
    • (E)-1-[(5-nitro-2-furyl)methylideneamino]imidazolidine-2,4-dione
    • Furadantine
    • Nitrofurantoin (macrocrystals)
    • Uro-Selz
    • NCGC00254547-01
    • Furatoin
    • ND-3320
    • Nitrofurantoin anhydrous
    • Nitrofurantoin, United States Pharmacopeia (USP) Reference Standard
    • Furadantine mc
    • Urantoin
    • N-Toin
    • Hydantoin, 1-[(5-nitrofurfurylidene)amino]-
    • 1-[(E)-[(5-nitrofuran-2-yl)methylidene]amino]imidazolidine-2,4-dione
    • Phenurin
    • DTXSID7020972
    • Uvamin
    • 1-((5-nitrofurfurylidene)amino)-hydantoin
    • Berkfuran
    • Nitrex
    • NITROFURANTOIN [VANDF]
    • Nitrofurantoin, macrocrystals
    • NSC757243
    • Furadantoin
    • CAS-67-20-9
    • Nitrofurantoin (Standard)
    • EN300-7466667
    • Macrodantin
    • 1-[(5-Nitrofurfurylidene)amino]hydantoin
    • N-(5-Nitro-2-furfurylideno)-1-aminohydantoina
    • Nitoin
    • 1-(5-Nitro-2-furfurylideneamino)hydantoin
    • LS-13402
    • 1-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}imidazolidine-2,4-dione
    • Furobactina
    • 1-[[(5-nitrofuran-2-yl)methylene]amino]imidazolidine-2,4-dione
    • CHEBI:95222
    • 1-[(E)-(5-nitro-2-furanyl)methylideneamino]imidazolidine-2,4-dione
    • NITROFURANTOIN (USP-RS)
    • Uerineks
    • 1-(((5-Nitrofuran-2-yl)methylene)-amino)imidazolidine-2,4-dione
    • N0883
    • 1-{[(1E)-(5-nitrofuran-2-yl)methylidene]amino}imidazolidine-2,4-dione
    • Nitrofurantoine [INN-French]
    • Macpac
    • Welfurin
    • Nitrofurantoin [USP:INN:BAN:JAN]
    • 1-(((5-nitro-2-furanyl)methylene)amino)-2,4-imidazolidinedione
    • Furachel
    • SR-05000001681-3
    • STL454163
    • BRD-K76927775-001-10-0
    • EINECS 200-646-5
    • Furantoina
    • Tox21_111142_1
    • 1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione
    • Ceduran
    • Spectrum5_001367
    • MSK4209
    • Furadantina MC
    • CCRIS 1192
    • Furadantin (TN)
    • Cystit
    • Fuamed
    • Hydantoin, n-(5-nitro-2-furfurylidene)-1-amino-
    • NITROFURANTOIN (EP MONOGRAPH)
    • Tox21_111142
    • Zoofurin
    • NITROFURANTOIN, MACROCRYSTALLINE
    • Nitrofurantoinum (INN-Latin)
    • Urodin
    • 5-Nitrofurantoin
    • Nitrofurantoinum anhydrous
    • HMS3712B17
    • uro-tablineu
    • Nierofu
    • Z57152561
    • PiyEloseptyl
    • AI3-26388
    • DTXCID90972
    • 67-20-9
    • MDL: MFCD00003224
    • Inchi: 1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3+
    • InChI Key: NXFQHRVNIOXGAQ-YCRREMRBSA-N
    • SMILES: O1C(=CC=C1/C=N/N1C(NC(C1)=O)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 238.03381930Da
  • Monoisotopic Mass: 238.03381930Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 121Ų

Experimental Properties

  • LogP: log Kow= -0.47

1-(E)-(5-nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione Pricemore >>

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Additional information on 1-(E)-(5-nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione

Introduction to 1-(E)-(5-nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione (CAS No. 178170-37-1)

1-(E)-(5-nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione is a sophisticated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound, identified by the CAS number 178170-37-1, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of this molecule incorporates a nitrofuran moiety linked to an aminoimidazolidine core, which contributes to its versatile reactivity and potential therapeutic applications.

The nitrofuran substituent at the 5-position of the furan ring introduces a region of high electron density, which can participate in various chemical interactions, including hydrogen bonding and π-stacking interactions. This feature is particularly valuable in drug design, as it allows the molecule to interact with biological targets in a manner that optimizes binding affinity and selectivity. The methylideneaminoimidazolidine backbone further enhances the compound's potential by providing a rigid scaffold that can be modified to fine-tune pharmacokinetic and pharmacodynamic properties.

Recent advancements in computational chemistry have enabled researchers to explore the structural dynamics of such complex molecules more effectively. Molecular modeling studies suggest that 1-(E)-(5-nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione can adopt multiple conformations depending on the surrounding environment, which may influence its biological activity. These insights have been instrumental in guiding synthetic modifications aimed at improving solubility, metabolic stability, and target engagement.

In the realm of medicinal chemistry, this compound has been investigated for its potential as an intermediate in the synthesis of more complex drug candidates. The presence of both electrophilic and nucleophilic centers allows for diverse functionalization strategies, enabling chemists to explore novel molecular architectures. For instance, the nitro group can be reduced to an amine or converted into other functional moieties, while the imidoazolidine core can undergo ring-opening reactions to introduce additional substituents.

One of the most compelling aspects of this compound is its reported biological activity. Preclinical studies have indicated that derivatives of 1-(E)-(5-nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione exhibit inhibitory effects against various enzymes and receptors implicated in diseases such as cancer and inflammation. Specifically, some analogs have demonstrated potent activity against kinases and other targets relevant to tumor growth and progression. These findings have spurred further investigation into optimizing the structure-activity relationships (SAR) of this class of compounds.

The synthesis of 1-(E)-(5-nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step sequences that require careful control of reaction conditions to avoid unwanted side products. However, recent innovations in catalytic chemistry have provided more efficient routes to this core structure. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the key carbon-carbon bonds with high precision and yield.

From a regulatory perspective, compounds like 1-(E)-(5-nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. This process typically involves in vitro assays to evaluate toxicity and pharmacological activity, followed by preclinical animal studies to assess systemic behavior. The data generated from these studies are critical for determining whether a compound progresses into human clinical trials.

The role of computational tools in drug discovery cannot be overstated. Advanced algorithms are now capable of predicting how different molecular modifications will affect biological activity with remarkable accuracy. By integrating experimental data with computational models, researchers can accelerate the identification of promising candidates from large libraries of compounds. This approach has been particularly effective for exploring analogs of 1-(E)-(5-nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione, allowing for rapid optimization cycles.

Future directions in the study of this compound may include exploring its potential as a scaffold for drug development against emerging therapeutic targets. For instance, recent research has highlighted the importance of targeting protein-protein interactions (PPIs) in disease treatment. The unique structural features of 1-(E)-(5-nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione make it an attractive candidate for designing molecules that can modulate such interactions.

The environmental impact of chemical synthesis is also a growing concern in medicinal chemistry. Green chemistry principles are being increasingly applied to develop more sustainable methods for producing complex molecules like 1-(E)-(5-nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione. Techniques such as solvent-free reactions and biocatalysis are being explored as alternatives to traditional approaches that rely on hazardous reagents or generate significant waste.

In conclusion,1-(E)-(5-nitrofuran-2-yl)methylideneaminoimidazolidine-2,4-dione (CAS No. 178170-37-1) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and reported biological activities make it a valuable asset in medicinal chemistry research. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play an increasingly important role in addressing some of humanity's most pressing health challenges.

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